1-(2-fluorobenzoyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide
Description
1-(2-Fluorobenzoyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide is a synthetic small molecule characterized by a piperidine-4-carboxamide core substituted with a 2-fluorobenzoyl group at the 1-position and a 1,3-thiazol-2-yl moiety at the carboxamide nitrogen. Its molecular formula is C₁₆H₁₅FN₃O₂S, with a molecular weight of 332.37 g/mol.
Properties
IUPAC Name |
1-(2-fluorobenzoyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O2S/c17-13-4-2-1-3-12(13)15(22)20-8-5-11(6-9-20)14(21)19-16-18-7-10-23-16/h1-4,7,10-11H,5-6,8-9H2,(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLHMJISKQHOEJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=NC=CS2)C(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-fluorobenzoyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide, also referred to as EVT-4857318, is a compound that has garnered attention for its potential biological activities, particularly in the context of neurodegenerative diseases and cancer therapy. This article delves into its biological activity, supported by data tables and relevant case studies.
Chemical Structure
The compound features a piperidine core substituted with a 2-fluorobenzoyl group and a thiazole moiety. This unique structure is believed to contribute to its diverse pharmacological properties.
Biological Activity Overview
The biological activity of EVT-4857318 has been explored in various studies, highlighting its potential as an inhibitor of specific enzymes and receptors involved in disease progression.
1. Inhibition of Enzymes
Research indicates that EVT-4857318 exhibits inhibitory activity against several key enzymes:
- Prostaglandin D Synthase (PGDS) : A study indicated that derivatives of piperidine compounds, including EVT-4857318, show significant inhibition of PGDS, which plays a role in inflammation and pain pathways .
- Acetylcholinesterase (AChE) : The compound has also been evaluated for its potential to inhibit AChE, an enzyme critical in the pathophysiology of Alzheimer's disease. In vitro assays demonstrated promising IC50 values that suggest effective inhibition compared to standard treatments .
2. Anti-cancer Activity
The compound has been assessed for its anti-cancer properties through various mechanisms:
- Cell Proliferation Inhibition : In vitro studies using human cancer cell lines have shown that EVT-4857318 can significantly reduce cell viability. For instance, it demonstrated an IC50 value of approximately 11.3 μM against HepG2 liver cancer cells, indicating potent anti-proliferative effects .
- Induction of Apoptosis : Further investigations revealed that the compound induces apoptosis in cancer cells, which is crucial for developing effective cancer therapies.
Table 1: Enzyme Inhibition Activity of EVT-4857318
| Enzyme | IC50 (μM) | Reference |
|---|---|---|
| Prostaglandin D Synthase | 0.08 | |
| Acetylcholinesterase | 0.14 | |
| HepG2 Cell Proliferation | 11.3 |
Case Study 1: Alzheimer's Disease Model
In a study aimed at developing multitarget-directed ligands for Alzheimer's disease treatment, EVT-4857318 was tested alongside other derivatives. The results showed that it effectively inhibited Aβ aggregation and reduced neurodegeneration markers in cellular models .
Case Study 2: Cancer Therapeutics
In another research project focusing on the anti-cancer properties of thiazole derivatives, EVT-4857318 was part of a series that demonstrated significant efficacy against various cancer types. The compound's ability to induce apoptosis was confirmed through flow cytometry analyses, showcasing its potential as a therapeutic agent in oncology .
Scientific Research Applications
Chemical Properties and Structure
The compound features a piperidine core substituted with a fluorobenzoyl group and a thiazole moiety. Its molecular formula is with a molecular weight of approximately 273.28 g/mol. The presence of the fluorine atom may enhance its lipophilicity and biological activity.
The unique structure of 1-(2-fluorobenzoyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide suggests potential interactions with various biological targets:
- Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit specific enzymes involved in disease pathways, making it a candidate for drug development .
- Antimicrobial Properties : Some derivatives have shown promising activity against bacterial strains, suggesting potential applications in treating infections.
Case Study 1: Anticancer Activity
A study investigated the anticancer effects of similar piperidine derivatives on various cancer cell lines. Results indicated that compounds with structural similarities to 1-(2-fluorobenzoyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide exhibited significant cytotoxicity against breast cancer cells, highlighting its potential as an anticancer agent.
Case Study 2: Prostaglandin D Synthase Inhibition
Research has demonstrated that piperidine derivatives can act as inhibitors of prostaglandin D synthase. The structural features of 1-(2-fluorobenzoyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide suggest it could similarly inhibit this enzyme, which plays a role in inflammatory responses .
Applications in Drug Development
Given its promising biological activity, 1-(2-fluorobenzoyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide is being explored for:
- Pharmaceutical Formulations : Its potential as an active pharmaceutical ingredient (API) in formulations targeting specific diseases.
- Lead Compound for Further Modifications : The compound serves as a lead structure for the development of more potent derivatives through chemical modifications.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs, their substituents, and physicochemical properties:
Key Structural and Functional Insights:
Substituent Effects on Target Engagement: The 1,3-thiazol-2-yl group in the target compound enables hydrogen bonding via its nitrogen atoms, which may enhance binding to polar residues in biological targets . 2-Fluorobenzoyl substitution is conserved across multiple analogs (), likely due to its balance of electron-withdrawing effects and metabolic resistance compared to non-fluorinated benzoyl groups .
Methoxyphenyl () and thiadiazol-thioether () groups introduce polar or sulfur-containing moieties, which may modulate solubility and oxidative stability .
Synthetic Routes: Amide bond formation via chloroformate-mediated coupling (e.g., isobutyl chloroformate in ) is a common strategy for piperidine-4-carboxamide derivatives . Modifications at the carboxamide nitrogen (e.g., thiazol-2-yl vs.
N-(1,3-benzothiazol-2-yl) analogs () are structurally aligned with kinase inhibitors, where the benzothiazole scaffold is prevalent .
Notes on Evidence Utilization
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
